molecular formula C21H23N5O B14873925 3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol

3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B14873925
M. Wt: 361.4 g/mol
InChI Key: MNNZTDRRQUNDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a triazinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-benzhydrylpiperazine with appropriate triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzhydrylpiperazin-1-yl)ethanone
  • 3-(4-benzhydrylpiperazin-1-yl)propylamine
  • 4-(4-benzhydrylpiperazin-1-yl)butanoic acid

Uniqueness

3-(4-benzhydrylpiperazin-1-yl)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its triazinone moiety, which imparts distinct chemical properties and reactivity compared to other benzhydrylpiperazine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C21H23N5O/c1-16-20(27)22-21(24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27)

InChI Key

MNNZTDRRQUNDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.